2-Methoxy-4-piperazin-1-ylmethyl-phenol

Description

Properties

CAS No. |

443694-35-7 |

|---|---|

Molecular Formula |

C12H18N2O2 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

2-methoxy-4-(piperazin-1-ylmethyl)phenol |

InChI |

InChI=1S/C12H18N2O2/c1-16-12-8-10(2-3-11(12)15)9-14-6-4-13-5-7-14/h2-3,8,13,15H,4-7,9H2,1H3 |

InChI Key |

ZVUHUZRRWJTJFV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)CN2CCNCC2)O |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical and Pharmacological Architecture of 2-Methoxy-4-(piperazin-1-ylmethyl)phenol

Executive Summary

2-Methoxy-4-(piperazin-1-ylmethyl)phenol (commonly referred to as 1-vanillylpiperazine) is a highly versatile, bifunctional building block in medicinal chemistry. By merging a guaiacol (vanillyl) moiety with a rigid piperazine heterocycle, this molecule acts as a critical intermediate for synthesizing neurotherapeutics, dopaminergic agents, and advanced antioxidant compounds. This whitepaper deconstructs the structural causality, synthesis protocols, and pharmacological utility of this compound, providing a self-validating framework for researchers and drug development professionals.

Physicochemical Profiling

Understanding the quantitative physical properties of 2-methoxy-4-(piperazin-1-ylmethyl)phenol is essential for predicting its pharmacokinetic behavior and reactivity. The molecule balances lipophilicity with aqueous solubility driven by its basic nitrogen centers.

| Property | Quantitative Value / Description |

| IUPAC Name | 2-methoxy-4-(piperazin-1-ylmethyl)phenol |

| Molecular Formula | C₁₂H₁₈N₂O₂ |

| Molar Mass | 222.28 g/mol |

| Hydrogen Bond Donors | 2 (Phenolic -OH, Secondary Amine -NH) |

| Hydrogen Bond Acceptors | 4 (Methoxy -O-, Phenolic -OH, 2x Piperazine -N-) |

| Topological Polar Surface Area (TPSA) | ~44.5 Ų (Estimated active surface) |

| Core Pharmacophores | Guaiacol (Antioxidant), Piperazine (Basic Linker) |

Structural & Mechanistic Analysis

The rational design of drugs utilizing this core relies on the distinct, independent reactivity of its two primary motifs:

-

The Guaiacol (Vanillyl) Motif: The 4-hydroxy-3-methoxybenzyl group is a well-documented pharmacophore for Reactive Oxygen Species (ROS) scavenging. The electron-donating methoxy group at the ortho position stabilizes the phenoxy radical formed during antioxidant action, allowing these derivatives to protect cellular DNA from oxidative damage[1].

-

The Piperazine Core: Piperazine is a rigid, nitrogen-containing heterocycle that typically adopts a stable chair conformation in crystal structures of vanillyl-piperazine derivatives[2]. It acts as a versatile basic linker. Because the N1 position is occupied by the vanillyl group, the secondary amine at the N4 position remains fully available for downstream N-alkylation or N-arylation[3].

-

The Methylene Bridge: The single carbon bridge provides critical conformational flexibility, preventing steric clash between the aromatic system and the bulky piperazine ring, which is vital for receptor binding (e.g., in GPCR targets).

Fig 1: Pharmacological derivatization logic and target pathways.

Synthesis Workflows: Reductive Amination

The most efficient, scalable, and atom-economical route to synthesize 1-vanillylpiperazine is the reductive amination of vanillin with piperazine.

Causality of the Method: Direct alkylation of piperazine with vanillyl chloride is highly prone to over-alkylation, yielding symmetrical 1,4-bis(vanillyl)piperazine or quaternary ammonium salts. Reductive amination bypasses this by forming a transient Schiff base (imine) which is subsequently trapped via hydride reduction[4]. Furthermore, vanillin is a highly abundant, bio-based starting material, making this an environmentally sustainable pathway[5].

Fig 2: Reductive amination workflow for synthesizing 1-vanillylpiperazine.

Step-by-Step Protocol (Self-Validating System)

This protocol is designed with built-in chemical checkpoints to ensure the integrity and purity of the final product without relying solely on external chromatography.

-

Imine Condensation:

-

Action: Dissolve 1.0 equivalent of vanillin and 3.0 equivalents of anhydrous piperazine in dry methanol. Stir under an inert atmosphere (N₂) at room temperature for 3 hours.

-

Causality: The 3-fold excess of piperazine thermodynamically drives the equilibrium toward the mono-substituted Schiff base, actively suppressing the formation of the 1,4-disubstituted byproduct.

-

-

Hydride Reduction:

-

Action: Cool the reaction vessel to 0°C using an ice bath. Slowly add 1.5 equivalents of sodium borohydride (NaBH₄) in small portions over 30 minutes. Stir for an additional 2 hours, allowing the reaction to naturally warm to room temperature.

-

Causality: Cooling controls the exothermic hydride transfer. NaBH₄ is chosen over stronger reducing agents (like LiAlH₄) because it is chemoselective for the imine and will not reduce the aromatic ring or cleave the methoxy ether.

-

-

Quenching & Primary Extraction:

-

Action: Quench the remaining NaBH₄ by slowly adding distilled water until effervescence ceases. Evaporate the methanol under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with brine.

-

-

Self-Validating Acid-Base Purification:

-

Action (Acid Wash): Extract the ethyl acetate layer with 1M HCl (3 x 50 mL). Discard the organic layer.

-

Action (Base Shift): Cool the combined aqueous acidic layers to 0°C and slowly basify to pH 10 using 2M NaOH. Extract the newly formed milky suspension with dichloromethane (DCM) (3 x 50 mL). Dry the DCM layer over anhydrous Na₂SO₄ and concentrate in vacuo to yield the pure free base.

-

Validation Checkpoint: This acid-base swing is a self-validating purification step. Unreacted vanillin and non-basic impurities remain trapped in the initial ethyl acetate layer. Only the amine-containing product will protonate, move into the aqueous layer, and subsequently crash out upon basification. A successful phase transfer guarantees a crude purity of >95%.

-

Downstream Applications in Drug Development

Because of its dual-reactivity, 2-methoxy-4-(piperazin-1-ylmethyl)phenol is highly prized in medicinal chemistry:

-

Dopaminergic Ligands: The compound is a direct structural analog and a known synthetic impurity in the production of Piribedil, a D2/D3 dopamine receptor agonist used to treat Parkinson's disease[6].

-

Antifungal & Antimicrobial Agents: N-arylation of the secondary amine in the piperazine ring yields N,N'-diarylated derivatives that have shown potent efficacy as broad-spectrum antifungal intermediates[3].

-

Neuroprotection: By leveraging the inherent ROS-scavenging capabilities of the vanillyl group, derivatives of this molecule are actively researched for protecting neuroblastoma cells from hydrogen peroxide-induced oxidative stress[1].

References

- 2-Methoxy-4-((4-(Pyrimidin-2-Yl)Piperazin-1-Yl)Methyl)Phenol (CID 19210)

- 2-Methoxy-4-[(4-methylpiperazin-1-yl)

- SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)

- Source: researchgate.

- Source: acs.

- Source: acs.

Sources

1-(4-hydroxy-3-methoxybenzyl)piperazine: A Comprehensive Technical Guide to Synthesis, Metabolism, and Characterization

Executive Summary

As a Senior Application Scientist, I frequently encounter compounds that occupy the liminal space between transient in vivo metabolites and highly sought-after synthetic building blocks. 1-(4-hydroxy-3-methoxybenzyl)piperazine —often referred to as N-vanillylpiperazine—is a prime example.

Unlike commercially ubiquitous bulk reagents, the exact Chemical Abstracts Service (CAS) registry number for this specific compound is often unassigned or kept proprietary in standard chemical catalogs. This is because it is primarily studied as a critical active metabolite of the designer drug 1-piperonylpiperazine (MDBP)[1]. However, its unique structural motif—a piperazine ring coupled with a vanillyl group—makes it a highly valuable intermediate in the development of novel dopaminergic agents, vanilloid receptor modulators, and anti-inflammatory therapeutics[2].

This whitepaper provides an authoritative, self-validating guide to the chemical identity, metabolic pathways, and bench-ready synthetic protocols for 1-(4-hydroxy-3-methoxybenzyl)piperazine.

Chemical Identity & Structural Parameters

Understanding the exact physicochemical parameters of this compound is critical for downstream LC-MS tracking and synthetic validation. The compound features a secondary amine (piperazine) which serves as a versatile handle for further functionalization, and a phenolic hydroxyl group that dictates its solubility and receptor-binding profile[3].

Table 1: Physicochemical and Structural Properties

| Property | Value / Description |

| IUPAC Name | 4-(piperazin-1-ylmethyl)-2-methoxyphenol |

| Common Synonyms | 1-(4-hydroxy-3-methoxybenzyl)piperazine, N-vanillylpiperazine |

| Molecular Formula | C12H18N2O2 |

| Molecular Weight | 222.28 g/mol |

| Monoisotopic Mass | 222.1368 Da |

| CAS Registry Number | Unassigned / Proprietary (Often tracked via parent MDBP: 32231-06-4) |

| SMILES | COC1=C(O)C=CC(=C1)CN2CCNCC2 |

Pharmacological Relevance: The Metabolic Pathway

In toxicological and pharmacokinetic studies, 1-(4-hydroxy-3-methoxybenzyl)piperazine is identified as the primary metabolite of 1-(3,4-methylenedioxybenzyl)piperazine (MDBP)[1]. MDBP is known to alter the disposition and metabolism of 3,4-methylenedioxymethamphetamine (MDMA) in the brain, inhibiting MDMA-induced neurotoxicity[1].

The causality of this metabolic transformation is driven by two highly conserved enzymatic systems:

-

Cytochrome P450 (CYP450): Catalyzes the demethylenation of the methylenedioxy bridge of MDBP, yielding a highly reactive catechol intermediate (3,4-dihydroxybenzylpiperazine).

-

Catechol-O-methyltransferase (COMT): Selectively methylates the meta-hydroxyl group of the catechol, stabilizing the molecule into the final 1-(4-hydroxy-3-methoxybenzyl)piperazine metabolite[1].

Fig 1: CYP450 and COMT-mediated metabolic pathway of MDBP to N-vanillylpiperazine.

Synthetic Methodology: Reductive Amination

For researchers requiring this compound for in vitro assays or as a scaffold for drug discovery, de novo synthesis is required. The most efficient, high-yield route is the reductive amination of vanillin (4-hydroxy-3-methoxybenzaldehyde) with piperazine[4],[2].

Causality in Experimental Design

-

Why use a massive excess of piperazine? Piperazine is a symmetrical diamine. If a 1:1 stoichiometric ratio is used, the newly formed secondary amine product will compete with unreacted piperazine, leading to the formation of the unwanted bis-alkylated byproduct (1,4-bis(4-hydroxy-3-methoxybenzyl)piperazine). Using a 5-to-10 molar excess of piperazine kinetically favors the mono-alkylated target.

-

Why Sodium Triacetoxyborohydride (STAB) over NaBH4? STAB is a mild reducing agent. It selectively reduces the intermediate iminium ion without prematurely reducing the vanillin aldehyde into vanillyl alcohol, a common side reaction when using harsher hydrides like NaBH4[2].

Step-by-Step Protocol

Reagents:

-

Vanillin (1.0 eq, 10 mmol)

-

Piperazine anhydrous (5.0 eq, 50 mmol)

-

Sodium triacetoxyborohydride, NaBH(OAc)3 (1.5 eq, 15 mmol)

-

1,2-Dichloroethane (DCE) or Methanol (MeOH) (50 mL)

-

Glacial acetic acid (catalytic, if required to reach pH ~5-6)

Workflow:

-

Iminium Formation: Dissolve anhydrous piperazine in 30 mL of DCE under an inert nitrogen atmosphere. Slowly add vanillin dissolved in 20 mL of DCE. Stir at room temperature for 2 hours to allow complete iminium ion formation.

-

Selective Reduction: Cool the reaction mixture to 0°C using an ice bath. Add NaBH(OAc)3 portion-wise over 15 minutes. The low temperature controls the exothermic reduction and prevents side reactions.

-

Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

-

Quench & Extraction: Quench the reaction by slowly adding 30 mL of saturated aqueous NaHCO3. Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

-

Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, DCM:MeOH:NH4OH 90:9:1) to isolate the pure mono-alkylated product.

Fig 2: Step-by-step reductive amination workflow for synthesizing N-vanillylpiperazine.

Self-Validating Analytical Characterization

To ensure scientific integrity, every synthesized batch must be subjected to a self-validating analytical loop. The presence of the free secondary amine and the phenolic hydroxyl group makes this compound highly responsive to Electrospray Ionization (ESI)[3].

Table 2: Self-Validating Analytical Parameters (LC-MS & NMR)

| Analytical Method | Target Parameter | Expected Observation | Causality / Structural Proof |

| ESI-LC-MS (+ Mode) | [M+H]+ Ion | m/z 223.14 | Confirms the exact mass of the mono-alkylated product (C12H18N2O2). |

| 1H-NMR (CDCl3) | Methoxy (-OCH3) | Singlet at ~3.85 ppm (3H) | Confirms the intact vanillyl ether group. |

| 1H-NMR (CDCl3) | Benzylic (-CH2-) | Singlet at ~3.40 ppm (2H) | Proves successful reductive amination (loss of aldehyde proton at ~9.8 ppm). |

| 1H-NMR (CDCl3) | Piperazine Ring | Multiplets at ~2.40 & 2.85 ppm (8H) | Confirms the integration of the piperazine core without bis-alkylation. |

By strictly adhering to these expected spectral shifts, researchers can confidently validate the purity and structural integrity of 1-(4-hydroxy-3-methoxybenzyl)piperazine before deploying it in downstream biological assays or further synthetic functionalization.

References

-

Title: Biobased Amines: From Synthesis to Polymers; Present and Future Source: Chemical Reviews (ACS Publications) URL: [Link]

-

Title: Antimicrobial and antimycobacterial activities of aliphatic amines derived from vanillin Source: ResearchGate URL: [Link]

-

Title: Supplement of New water-soluble, toxic tracers of wood burning identified in fine brown carbon aerosol Source: Atmospheric Chemistry and Physics (Copernicus) URL: [Link]

Sources

Vanillyl Piperazine Derivatives: Synthetic Architectures & Pharmacological Frontiers

Executive Summary

The fusion of the vanillyl pharmacophore (4-hydroxy-3-methoxybenzyl) with the piperazine scaffold represents a privileged structural motif in modern medicinal chemistry. This hybrid architecture bridges two distinct pharmacological worlds: the sensory modulation of Transient Receptor Potential (TRP) channels and the neuroprotective inhibition of cholinesterases.

This technical guide provides a comprehensive analysis of vanillyl piperazine derivatives, detailing the "Gold Standard" synthetic protocols, mechanistic pathways (TRPV1 modulation and AChE inhibition), and critical Structure-Activity Relationships (SAR). It is designed for researchers requiring actionable experimental data and mechanistic clarity.

Part 1: Chemical Architecture & Synthesis

The vanillyl group acts as a hydrogen-bond donor/acceptor anchor, critical for binding to the S4-S5 linker of TRPV1, while the piperazine ring serves as a versatile linker that improves solubility and metabolic stability compared to the traditional alkyl chains found in natural capsaicinoids.

The "Gold Standard" Synthesis: Reductive Amination

While alkylation with vanillyl halides is possible, it often suffers from poly-alkylation and stability issues. Reductive amination using sodium triacetoxyborohydride (STAB) is the preferred, self-validating protocol due to its mild conditions and high chemoselectivity.

Experimental Protocol: Synthesis of N-(4-hydroxy-3-methoxybenzyl)piperazines

Objective: To synthesize a mono-substituted vanillyl piperazine derivative with >85% purity.

Reagents:

-

Aldehyde: Vanillin (4-hydroxy-3-methoxybenzaldehyde) [1.0 equiv]

-

Amine: N-substituted piperazine (e.g., 1-phenylpiperazine) [1.0 - 1.2 equiv]

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) [1.4 - 1.5 equiv]

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Anhydrous][1]

-

Catalyst: Acetic Acid (AcOH) [1.0 equiv] (Optional, accelerates imine formation)[1]

Step-by-Step Methodology:

-

Imine Formation (The Critical Setup):

-

In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve Vanillin (1.0 equiv) and the Piperazine derivative (1.0 equiv) in anhydrous DCE (0.1 M concentration).

-

Checkpoint: If the substrates are sterically hindered, add AcOH (1.0 equiv).

-

Stir at Room Temperature (25°C) for 1–2 hours.

-

Validation: Monitor by TLC (silica, 5% MeOH/DCM). Disappearance of the aldehyde spot indicates imine formation.

-

-

Reduction:

-

Cool the mixture slightly (optional, prevents exotherms).

-

Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes.

-

Stir at Room Temperature for 12–16 hours.

-

Why STAB? Unlike NaBH₄, STAB is less basic and does not reduce the aldehyde/ketone before the imine is formed, preventing alcohol side-products.

-

-

Workup & Purification:

-

Quench the reaction with saturated aqueous NaHCO₃ (pH ~8-9).

-

Extract with DCM (3 x 20 mL).

-

Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography (Silica Gel).

-

Eluent: DCM:MeOH (95:5 to 90:10).

-

-

Yield Expectation: 75–90%.

-

Synthetic Pathway Visualization

Caption: One-pot reductive amination pathway. The formation of the imine intermediate is the rate-determining step controlled by acid catalysis.

Part 2: Pharmacological Frontiers[3]

TRPV1 Modulation: Pain & Thermoregulation

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is the primary target for vanillyl derivatives.

-

Mechanism: Vanillyl piperazines bind to the intracellular pocket formed by the S4-S5 linker and S3/S4 helices.

-

Agonist vs. Antagonist:

-

Agonists (e.g., Capsaicin):[2][3] Stabilize the open state via hydrogen bonding with Glu570/Glu572 , causing Ca²⁺ influx, depolarization, and subsequent desensitization (analgesia).

-

Antagonists (e.g., L-21): Piperazine derivatives with bulky urea/sulfonylurea tails prevent the conformational shift required for pore opening, blocking nociceptive signaling without the initial "burning" sensation.

-

Neuroprotection: AChE Inhibition & Antioxidant Activity

In Alzheimer's Disease (AD) research, these derivatives act as Multi-Target Directed Ligands (MTDLs) .[4]

-

Dual Binding Mode: The vanillyl moiety binds to the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE), while the piperazine/benzyl tail extends to the Catalytic Active Site (CAS) . This dual occupancy prevents the aggregation of Amyloid-beta (Aβ) peptides, which is catalyzed by the PAS.

-

Antioxidant Defense: The phenolic hydroxyl group on the vanillyl ring acts as a radical scavenger (ROS quencher), protecting neurons from oxidative stress (e.g., Compound 3k).

Mechanistic Signaling Diagram

Caption: Dual pharmacological mechanism. Left: TRPV1 modulation for pain.[5] Right: Dual-site AChE inhibition for neuroprotection.

Part 3: Structure-Activity Relationship (SAR) Analysis

The efficacy of vanillyl piperazines hinges on the substitution pattern of the piperazine tail (N4 position) and the integrity of the vanillyl head.

Table 1: SAR Summary of Vanillyl Piperazine Derivatives

| Region | Modification | Biological Consequence | Key Reference |

| Vanillyl Head | 4-OH, 3-OMe (Native) | Essential for TRPV1 H-bonding (Glu570) and Antioxidant activity. | [1, 3] |

| Vanillyl Head | 3,4-Dihydroxy (Catechol) | Increases antioxidant potency (e.g., Cmpd 3k); reduces metabolic stability. | [3, 4] |

| Linker | Methylene (-CH2-) | Optimal flexibility for AChE PAS-CAS spanning. | [2, 5] |

| Piperazine Tail | N-Phenyl (Unsubstituted) | Moderate TRPV1 antagonism; weak AChE inhibition. | [1] |

| Piperazine Tail | N-(4-Sulfonylurea) | Potent TRPV1 Antagonist (L-21). High selectivity, low hyperthermia risk. | [1] |

| Piperazine Tail | N-(Benzodioxane) | High affinity for AChE PAS; effective Aβ aggregation inhibitor. | [2] |

| Piperazine Tail | N-(Indazole) | Converts activity to Partial Agonist (e.g., CPIPC). | [6] |

Key Insight: The "Tail" Determines the Function

-

For Pain Relief: Bulky, polar groups (sulfonylureas) on the piperazine tail create steric clashes that lock TRPV1 in the closed state (Antagonists).

-

For Alzheimer's: Aromatic, hydrophobic tails (benzodioxane, phenyl) facilitate pi-pi stacking within the AChE gorge, maximizing inhibition.

References

-

Jing, L., & Liu, C. (2024). Novel phenylpiperazine derivatives as potent transient receptor potential vanilloid 1 antagonists. Chemical Biology & Drug Design, 104(1), e14584. Link

-

Bhardwaj, V., et al. (2020). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. BioMed Research International. Link

-

Yan, Z., et al. (2023). Synthesis and biological evaluation of capsaicin analogues as antioxidant and neuroprotective agents.[6][2][7][8] RSC Advances, 13, 33234-33245. Link

-

BenchChem Technical Support. (2025). Optimizing Reductive Amination for Piperidine Synthesis. BenchChem Protocols. Link

-

Organic Chemistry Portal. (2024). Reductive Amination: Practical Procedures. Link

-

He, Z., et al. (2022). Identification of a Partial and Selective TRPV1 Agonist CPIPC for Alleviation of Inflammatory Pain. Molecules, 27(17), 5468. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and biological evaluation of capsaicin analogues as antioxidant and neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cost-Effective Pipeline for a Rational Design and Selection of Capsaicin Analogues Targeting TRPV1 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchtrends.net [researchtrends.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of capsaicin analogues as antioxidant and neuroprotective agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Harnessing the Therapeutic Potential of Vanillin-Derived Mannich Bases: A Guide to Synthesis, Biological Evaluation, and Mechanistic Insights

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vanillin, a naturally occurring phenolic aldehyde, serves as a privileged scaffold in medicinal chemistry due to its inherent bioactivity and versatile functional groups that allow for extensive chemical modification.[1][2][3] The Mannich reaction, a cornerstone of organic synthesis, provides a powerful avenue for aminomethylation, transforming vanillin and its derivatives into a class of compounds known as Mannich bases.[4][5] These derivatives often exhibit enhanced or novel biological activities, positioning them as promising candidates in drug discovery. This technical guide provides an in-depth exploration of the synthesis, biological activities, and experimental evaluation of vanillin-derived Mannich bases, focusing on their anticancer, antimicrobial, and antioxidant properties. We will delve into the causality behind synthetic strategies, provide self-validating experimental protocols, and offer insights into structure-activity relationships, equipping researchers with the foundational knowledge to innovate in this burgeoning field.

The Strategic Advantage of the Vanillin Scaffold

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is not merely a flavoring agent; its structure is a trifecta of reactive sites—a phenolic hydroxyl group, an aldehyde, and an ether.[1] These functional groups are SAR (Structure-Activity Relationship) hotspots, enabling targeted modifications to enhance therapeutic potential.[1][3] The Mannich reaction is particularly well-suited for modifying the phenolic ring, introducing a basic aminoalkyl side chain that can profoundly influence the molecule's physicochemical properties, such as solubility and its ability to interact with biological targets.[4][6]

Synthesis of Vanillin-Derived Mannich Bases: A Mechanistic Approach

The Mannich reaction is a three-component condensation involving an active hydrogen compound (vanillin), formaldehyde, and a primary or secondary amine.[4] This reaction generates β-amino-carbonyl compounds, which are the Mannich bases.[7]

The choice of catalyst and reaction conditions is critical for yield and purity. While traditional methods may use acid or base catalysts, modern approaches increasingly favor greener methodologies, such as the use of ionic liquids or solvent-free grindstone chemistry, which can offer high yields and reduced environmental impact.[7][8][9][10]

General Synthetic Workflow

The reaction proceeds via the formation of an electrophilic iminium ion from the amine and formaldehyde. Vanillin, acting as the nucleophile, then attacks the iminium ion, typically at the position ortho to the activating hydroxyl group, to form the final Mannich base.

Caption: Generalized workflow for the Mannich reaction to synthesize vanillin derivatives.

A Spectrum of Biological Activities

The introduction of the aminoalkyl group via the Mannich reaction often potentiates the biological effects of the parent vanillin molecule. These derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects.[3][4][10][11]

Anticancer Activity

Vanillin-derived Mannich bases have emerged as a significant class of cytotoxic agents, showing efficacy against various cancer cell lines.

Mechanism of Action: The anticancer effects are often multifactorial. Some derivatives induce apoptosis (programmed cell death) and generate reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and cell death.[8][12] The α,β-unsaturated ketone moiety, which can be present in some derivatives, is known to be a bioactive structure capable of interacting with biological thiols, contributing to cytotoxicity.

Expert Insight: The selectivity of these compounds is a key parameter. A successful candidate should exhibit high cytotoxicity towards cancer cells while having minimal effect on non-tumor cells. For instance, compound 4 in a study by Gul et al. showed a high potency and selectivity expression value, making it a strong lead for further development.[13] Studies have reported activity against human breast carcinoma (MCF-7, MDA-MB-231) and human colon carcinoma (HCT-116) cell lines.[8][9][12][14]

Table 1: Selected Anticancer Activities of Vanillin-Derived Mannich Bases

| Compound Description | Cancer Cell Line | IC50 / GI50 Value | Reference |

|---|---|---|---|

| 2-(3-dipropylaminomethyl-4-hydroxy-5-methoxy-benzylidene)-indan-1-one | Various Tumor Lines | Varies (High Potency) | [13] |

| Vanillin-aniline-cyclohexanone adduct (MB-H) | HCT-116 | Moderate Cytotoxicity | [9] |

| Vanillin-dopamine derivative (1e ) | MCF-7 | GI50: 0.01 µM | [11][15] |

| Flavonoid Mannich Base (7 ) | HeLa, MCF-7 | >50% Inhibition |[14] |

Antioxidant Properties

Oxidative stress is implicated in a host of degenerative diseases.[16] The phenolic structure of vanillin inherently provides antioxidant capacity, and this is often enhanced in its Mannich base derivatives.[17]

Mechanism of Action: The primary mechanism is free radical scavenging. The phenolic hydroxyl group can donate a hydrogen atom to neutralize radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). The presence of the tertiary amino group and potential for electron delocalization across the molecule can further stabilize the resulting radical and enhance scavenging activity.[4] Some Mannich bases exhibit better radical scavenging activity than their parent compounds.[16]

Caption: Mechanism of antioxidant activity via hydrogen donation to a free radical.

Table 2: Selected Antioxidant Activities of Vanillin-Derived Mannich Bases

| Compound Description | Assay | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| 5-(pyrrolidin-1-ylmethyl)vanillic acid (2e ) | DPPH | Best Scavenger in Series | [16] |

| 2-[(diethylamino)methyl]vanillic acid (2c ) | FRAP | Best Reductant in Series | [16] |

| Vanillin-dopamine derivative (1k ) | DPPH | 11.02 | [11][15] |

| Vanillin-aniline-cyclohexanone adducts | DPPH | High Activity |[8][9] |

Antimicrobial Activity

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents.[18] Vanillin-derived Mannich bases have shown promising activity against a variety of bacterial and fungal pathogens.[5][6]

Mechanism of Action: While not always fully elucidated, the proposed mechanisms often involve disruption of the microbial cell membrane or inhibition of essential enzymes. The lipophilicity and basicity introduced by the aminoalkyl side chain can facilitate interaction with and penetration of the negatively charged bacterial cell wall.

Expert Insight: The choice of amine is critical in determining the antimicrobial spectrum and potency. Studies have shown that Mannich bases synthesized with heterocyclic aromatic amines can exhibit substantial activity against both Gram-positive and Gram-negative bacteria, whereas some aliphatic amines may not confer the same advantage.[18]

Experimental Protocols: A Self-Validating Approach

Trustworthiness in research stems from robust and reproducible methodologies. The following protocols are described to be self-validating, with explanations for key steps.

Protocol 1: General Synthesis of a Vanillin-Morpholine Mannich Base

-

Rationale: This protocol describes a standard reflux synthesis. The choice of ethanol as a solvent is due to its ability to dissolve the reactants and its relatively low boiling point for easy removal. Refluxing ensures the reaction is maintained at a constant, elevated temperature to achieve a reasonable reaction rate.

-

Reactant Preparation: In a round-bottom flask, dissolve vanillin (1 equivalent) in absolute ethanol.

-

Amine & Formaldehyde Addition: To this solution, add morpholine (1.1 equivalents) followed by a 37% aqueous solution of formaldehyde (1.2 equivalents). The slight excess of amine and formaldehyde ensures the complete consumption of the limiting reactant, vanillin.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up & Isolation: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum. The product may precipitate. If not, pour the mixture into ice-cold water to induce precipitation.

-

Purification: Filter the crude solid, wash with cold water, and dry. Recrystallize the product from a suitable solvent system (e.g., ethanol-water) to obtain the pure Mannich base. Purity is confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR).

Protocol 2: DPPH Free Radical Scavenging Assay

-

Rationale: This spectrophotometric assay quantifies the ability of a compound to scavenge the DPPH radical. The assay is performed in the dark because the DPPH radical is light-sensitive; this prevents photochemical degradation from confounding the results.

-

Preparation: Prepare a stock solution of the test compound in methanol or ethanol. Prepare a 0.1 mM solution of DPPH in the same solvent.

-

Assay Setup: In a 96-well plate, add serial dilutions of the test compound to the wells. Add the DPPH solution to each well. A blank well should contain only the solvent, and a control well should contain the solvent and the DPPH solution. Ascorbic acid or Trolox should be used as a positive control.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes. This allows the reaction between the antioxidant and the radical to reach completion.

-

Measurement: Measure the absorbance at ~517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100. The IC50 value (the concentration required to scavenge 50% of the radicals) is determined by plotting the percentage of scavenging against the compound concentration.

Protocol 3: MTT Assay for In Vitro Cytotoxicity

-

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of ~5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the vanillin-derived Mannich base dissolved in the culture medium (ensure the final solvent concentration, e.g., DMSO, is non-toxic, typically <0.5%). Include untreated cells as a negative control and a known anticancer drug (e.g., doxorubicin) as a positive control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert MTT to formazan.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the purple formazan crystals.

-

Absorbance Reading: Read the absorbance at ~570 nm. The cell viability is expressed as a percentage relative to the untreated control. The GI50/IC50 value is calculated from the dose-response curve.

Caption: A logical workflow for the synthesis and biological evaluation of new compounds.

Conclusion and Future Perspectives

Vanillin-derived Mannich bases represent a versatile and highly promising class of molecules for therapeutic development. The aminomethylation of the vanillin scaffold consistently yields compounds with significant, and often enhanced, anticancer, antioxidant, and antimicrobial properties. The synthetic accessibility and the potential for fine-tuning biological activity through the careful selection of amine precursors make this an attractive area for drug discovery.

Future research should focus on elucidating detailed mechanisms of action, expanding the scope of biological targets, and conducting in vivo studies to validate the in vitro efficacy of the most promising lead compounds. The development of quantitative structure-activity relationship (QSAR) models will further accelerate the rational design of next-generation derivatives with improved potency and selectivity.

References

-

Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. Available at: [Link]

-

SYNTHESIS AND ANTIOXIDANT ACTIVITY STUDY OF NEW MANNICH BASES DERIVED FROM VANILLIC ACID. Rasayan Journal of Chemistry. Available at: [Link]

-

Vanillic Mannich bases: Synthesis and screening of biological activity. Mechanistic insight into the reaction with 4-chloroaniline. ResearchGate. Available at: [Link]

-

Synthesis and anticancer properties of mono Mannich bases containing vanillin moiety. Medicinal Chemistry Research. Available at: [Link]

-

Vanillic Mannich bases: synthesis and screening of biological activity. Mechanistic insight into the reaction with 4-chloroaniline. RSC Advances. Available at: [Link]

-

Synthesis of dopamine connected vanillin Mannich base derivatives (1a-1l). ResearchGate. Available at: [Link]

-

Dopamine-Mediated Vanillin Multicomponent Derivative Synthesis via Grindstone Method: Application of Antioxidant, Anti-Tyrosinase, and Cytotoxic Activities. Drug Design, Development and Therapy. Available at: [Link]

-

Therapeutic aspects of biologically potent vanillin derivatives: A critical review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Publications. Available at: [Link]

-

Vanillic Mannich bases: synthesis and screening of biological activity. Mechanistic insight into the reaction with 4-chloroaniline. RSC Publishing. Available at: [Link]

-

Synthesis and antibacterial studies of novel Mannich bases from lawsone, vanillin and 1° aliphatic and aromatic amines. American Chemical Society. Available at: [Link]

-

Vanillin Derivatives in Drug Design: Structure-Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. PubMed. Available at: [Link]

-

Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. MDPI. Available at: [Link]

-

Proposed mechanism of the Mannich reaction of vanillin catalyzed with [HTEA][ClAc]. ResearchGate. Available at: [Link]

-

Synthesis of some Mannich base derivatives and their antimicrobial activity study. S.A.S.N. Z. Naturforsch. Available at: [Link]

-

Dopamine-Mediated Vanillin Multicomponent Derivative Synthesis via Grindstone Method: Application of Antioxidant, Anti-Tyrosinase, and Cytotoxic Activities. King Saud University. Available at: [Link]

-

Synthesis And Antimicrobial Activity Of Some Phenolic Mannich Bases. Sudan University of Science and Technology. Available at: [Link]

-

Vanillic Mannich bases: synthesis and screening of biological activity. Mechanistic insight into the reaction with 4-chloroaniline. FAO AGRIS. Available at: [Link]

-

Dopamine-Mediated Vanillin Multicomponent Derivative Synthesis via Grindstone Method: Application of Antioxidant, Anti-Tyrosinase, and Cytotoxic Activities. PMC. Available at: [Link]

-

Synthesis and antitumor activities of novel Mannich base derivatives derived from natural flavonoids. Natural Resources for Human Health. Available at: [Link]

-

SYNTHESIS AND VALUATION OF MANNICH BASES OF CERTAIN NOVEL NITRO HYDROXY 1, 2 – PYRAZOLINES. PMC. Available at: [Link]

-

A Review on Mannich Base Derivatives Some of Natural Compounds: Antimicrobial Activities. ResearchGate. Available at: [Link]

-

Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin. International Journal of Biomedical Investigation. Available at: [Link]

Sources

- 1. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Vanillin Derivatives in Drug Design: Structure-Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jddtonline.info [jddtonline.info]

- 5. Synthesis of some Mannich base derivatives and their antimicrobial activity study - Arabian Journal of Chemistry [arabjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. RSC - Page load error [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. RSC - Page load error [pubs.rsc.org]

- 10. dovepress.com [dovepress.com]

- 11. Dopamine-Mediated Vanillin Multicomponent Derivative Synthesis via Grindstone Method: Application of Antioxidant, Anti-Tyrosinase, and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and antitumor activities of novel Mannich base derivatives derived from natural flavonoids [nrfhh.com]

- 15. Dopamine-Mediated Vanillin Multicomponent Derivative Synthesis via Grindstone Method: Application of Antioxidant, Anti-Tyrosinase, and Cytotoxic Activities | Faculty members [faculty.ksu.edu.sa]

- 16. Bot Verification [rasayanjournal.co.in]

- 17. ijpp.edwiserinternational.com [ijpp.edwiserinternational.com]

- 18. Synthesis and antibacterial studies of novel Mannich bases from lawsone, vanillin and 1° aliphatic and aromatic amines | Poster Board #838 - American Chemical Society [acs.digitellinc.com]

An In-depth Technical Guide to the 2-Methoxy-4-(piperazin-1-ylmethyl)phenol Pharmacophore

Abstract

The 2-methoxy-4-(piperazin-1-ylmethyl)phenol moiety is a pivotal pharmacophore in contemporary drug discovery, serving as a versatile scaffold for ligands targeting a range of G-protein coupled receptors (GPCRs). This guide provides an in-depth analysis of its core pharmacophoric features, structure-activity relationships (SAR), and its application in the design of neurologically active agents. We will deconstruct the constituent parts of the molecule, examining the specific contributions of the phenolic hydroxyl, methoxy, and piperazine groups to receptor affinity and selectivity. Particular emphasis will be placed on its role as a key building block for high-affinity 5-HT1A serotonin receptor ligands. Furthermore, this document outlines common synthetic strategies for accessing this scaffold and presents a representative experimental protocol for radioligand binding assays, a crucial technique for evaluating the affinity of compounds targeting these receptors.

Introduction: The Prominence of the Arylpiperazine Scaffold in CNS Drug Discovery

Arylpiperazine derivatives represent one of the most significant classes of ligands for serotonin (5-HT) receptors, which are implicated in a variety of psychiatric disorders such as anxiety and depression.[1][2] The general structure, consisting of an aromatic ring linked to a piperazine core, provides a privileged scaffold for interaction with numerous GPCRs.[3][4] The 2-methoxy-4-(piperazin-1-ylmethyl)phenol moiety is a prominent member of this class, frequently incorporated into ligands with high affinity for serotonergic and adrenergic receptors.[5][6] Understanding the specific pharmacophoric properties of this fragment is crucial for the rational design of novel therapeutics with improved potency and selectivity.

Part 1: Deconstructing the 2-Methoxy-4-(piperazin-1-ylmethyl)phenol Pharmacophore

The pharmacological activity of this moiety arises from the specific arrangement and electronic properties of its constituent functional groups. Each component plays a defined role in molecular recognition at the receptor binding site.

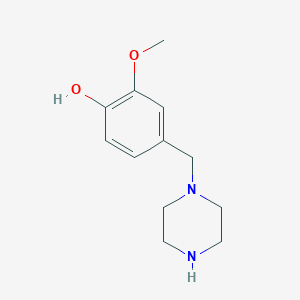

Core Chemical Structure

A 2D representation of the 2-Methoxy-4-(piperazin-1-ylmethyl)phenol core structure.

-

The Phenolic Hydroxyl Group: This group is a versatile hydrogen bond donor and can also act as a hydrogen bond acceptor. At physiological pH, it is predominantly in its protonated state, but its acidity allows for potential ionic interactions with basic residues in a receptor binding pocket.

-

The Methoxy Group: The ortho-methoxy substituent is a common feature in high-affinity 5-HT1A receptor ligands.[7] Its presence influences the electronic distribution of the aromatic ring and can act as a hydrogen bond acceptor. Sterically, it can help to orient the molecule within the binding site.

-

The Piperazine Ring: The piperazine moiety is a key pharmacophoric element.[4] One of its nitrogen atoms is typically protonated at physiological pH, making it a cationic center capable of forming strong ionic bonds (salt bridges) with acidic amino acid residues like aspartate or glutamate in the receptor. The other nitrogen can be substituted to modulate activity and selectivity.

-

The Methylene Linker: The benzylic methylene group provides a degree of conformational flexibility, allowing the piperazine ring to adopt an optimal orientation for receptor binding. The length of the linker between the aryl group and the terminal fragment is a critical determinant of affinity for many arylpiperazine derivatives.[5]

Part 2: Application in Ligand Design for Serotonergic and Adrenergic Receptors

The 2-methoxyphenylpiperazine scaffold is a cornerstone in the development of ligands for several key neurotransmitter receptors.

5-HT1A Receptor Affinity

Numerous studies have demonstrated that the 2-methoxyphenylpiperazine moiety is a common structural feature in high-affinity 5-HT1A receptor ligands.[1][3] These compounds often act as antagonists at this receptor subtype.[3] Structure-activity relationship (SAR) studies have shown that modifications to the terminal fragment connected to the piperazine ring can significantly impact affinity and functional activity.[5][7] For instance, replacing a terminal heteroaryl group with a cycloalkyl group can lead to enhanced affinity for 5-HT1A sites.[5]

Adrenergic Receptor Interactions

Derivatives of this scaffold have also been extensively studied for their interactions with α1-adrenergic receptors.[3][8] In some cases, high affinity for α1-adrenergic receptors can be an undesirable off-target effect, and medicinal chemistry efforts have been directed towards designing ligands with high 5-HT1A affinity and reduced α1-adrenergic activity.[5][6]

Dopamine Receptor Interactions

The 2-methoxyphenylpiperazine pharmacophore is also integral to the design of ligands for dopamine D2 and D3 receptors.[3] Achieving selectivity between these two subtypes is a significant challenge. While the inclusion of the 2-methoxyphenyl group can increase affinity for the D3 receptor, it may also increase affinity for the D2 receptor, thereby reducing selectivity.[3]

The following table summarizes the binding affinities of representative arylpiperazine derivatives at various receptors.

| Compound Class | Target Receptor | Binding Affinity (Ki) | Reference |

| N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides | Dopamine D3 | ~1 nM | [3] |

| Cycloalkyl derivatives of (2-methoxyphenyl)piperazine | 5-HT1A | 0.12-0.63 nM | [5] |

| Long-chain arylpiperazines with a coumarin fragment | α1A, D2, 5-HT2A | pKi values up to 9.07 (α1A) | [8] |

Part 3: Synthetic Strategies and Methodologies

The 2-methoxy-4-(piperazin-1-ylmethyl)phenol scaffold is readily accessible through established synthetic routes. A common approach is the Mannich reaction, which involves the aminoalkylation of a phenolic compound.

General Synthetic Workflow

A generalized workflow for the synthesis of the target scaffold via the Mannich reaction.

Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor

This protocol provides a standardized method for determining the affinity of a test compound for the 5-HT1A receptor.

Materials:

-

HeLa cell membranes expressing the human 5-HT1A receptor.

-

[3H]8-OH-DPAT (radioligand).

-

Test compounds (e.g., derivatives of 2-methoxy-4-(piperazin-1-ylmethyl)phenol).

-

WAY-100635 (non-specific binding control).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA).

-

96-well microplates.

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds in the binding buffer.

-

In a 96-well plate, add the following to each well:

-

50 µL of binding buffer (for total binding).

-

50 µL of WAY-100635 solution (for non-specific binding).

-

50 µL of test compound dilution.

-

-

Add 50 µL of [3H]8-OH-DPAT solution to each well.

-

Add 100 µL of the cell membrane suspension to each well.

-

Incubate the plates at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation.

Part 4: Computational Insights and Pharmacophore Modeling

The pharmacophoric features of the 2-methoxy-4-(piperazin-1-ylmethyl)phenol moiety can be translated into a computational model for virtual screening and lead optimization.

3D Pharmacophore Model

A conceptual 3D pharmacophore model highlighting key interaction features.

This model typically includes:

-

An aromatic ring (AR) feature corresponding to the phenol ring.

-

A hydrogen bond donor (HBD) feature for the phenolic hydroxyl group.

-

One or more hydrogen bond acceptor (HBA) features for the methoxy oxygen and a piperazine nitrogen.

-

A cationic (CAT) or positive ionizable feature for the protonated piperazine nitrogen.

Conclusion

The 2-methoxy-4-(piperazin-1-ylmethyl)phenol moiety is a well-validated and highly tractable pharmacophore for the design of CNS-active agents. Its constituent functional groups provide a rich set of features for interaction with GPCRs, particularly serotonin, adrenergic, and dopamine receptors. A thorough understanding of its structure-activity relationships, coupled with modern synthetic and computational approaches, will continue to drive the development of novel therapeutics based on this versatile scaffold.

References

- González-Gómez, J. C., Santana, L., Uriarte, E., Brea, J., Villazón, M., Loza, M. I., De Luca, M., Rivas, M. E., Montenegro, G. Y., & Fontenla, J. A. (2003). New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors. Bioorganic & Medicinal Chemistry Letters, 13(2), 175–178.

- Orjales, A., Alonso-Cires, L., Labeaga, L., & Corcóstegui, R. (1995). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Journal of Medicinal Chemistry, 38(7), 1273–1277.

-

ACS Publications. (n.d.). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Retrieved from [Link]

- Orjales, A., Labeaga, L., & Corcóstegui, R. (1995). New (2-Methoxyphenyl)piperazine Derivatives as 5-HTia Receptor Ligands with Reduced ai-Adrenergic. Journal of Medicinal Chemistry, 38(7), 1273-1277.

- Leopoldo, M., Lacivita, E., De Giorgio, P., Fracasso, C., Guzzetti, S., Caccia, S., ... & Berardi, F. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(8), 1338–1352.

- Pérez-Silanes, S., Orús, L., & Lasheras, B. (2002). Arylpiperazine derivatives acting at 5-HT(1A) receptors. Current Medicinal Chemistry, 9(3), 261–274.

-

University of Bari Aldo Moro. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. Retrieved from [Link]

- Guo, W. Y. (2010). 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o100.

-

ResearchGate. (n.d.). Arylpiperazine Derivatives Acting at 5-HT1A Receptors. Retrieved from [Link]

-

MolForge. (n.d.). 2-Methoxy-4-((4-(Pyrimidin-2-Yl)Piperazin-1-Yl)Methyl)Phenol (CID 19210). Retrieved from [Link]

-

Preprints.org. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4- phenylpiperazin-1-yl)ethan-1-one. Retrieved from [Link]

- Guo, W. Y. (2010). 2-Meth-oxy-4-[(4-methyl-piperazin-1-yl)imino-meth-yl]phenol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o100.

-

Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]

- Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.

-

Veeprho. (n.d.). 2-Methoxy-4-((4-(Pyrimidin-2-Yl)Piperazin-1-Yl)Methyl)Phenol | CAS 19971-72-3. Retrieved from [Link]

- Jarrahpour, A. A., Motamedifar, M., Hadi, N., & Zarei, M. (2004). Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activitity. Molbank, 2004(1), M373.

-

IntechOpen. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. Retrieved from [Link]

-

Preprints.org. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Retrieved from [Link]

-

Pharmacophore. (2023). IN SILICO STUDY OF N-(4-OXO-2-(4-(4-(2-(SUBSTITUTED PHENYL AMINO) ACETYL) PIPERAZIN-1-YL) PHENYL) QUINAZOLIN-3(4H)-YL) BENZAMIDE DERIVATIVES. Retrieved from [Link]

Sources

- 1. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-(4-Methoxyphenyl)piperazine|Research Chemical [benchchem.com]

- 4. The Impact of Incorporating Piperazine on Biological Activities of Benzazoles | IntechOpen [intechopen.com]

- 5. Document: New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-af... - ChEMBL [ebi.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Addressing Neurological Complexity with Chemical Ingenuity

An In-Depth Technical Guide to Piperazine-Phenol Hybrids in CNS Drug Discovery

Central Nervous System (CNS) disorders, encompassing a wide range of neurodegenerative and psychiatric conditions, represent one of the most significant global health challenges. The intricate and multifactorial nature of diseases like Alzheimer's, depression, and schizophrenia often renders traditional single-target drugs inadequate. This complexity has catalyzed a shift in medicinal chemistry toward the design of Multi-Target-Directed Ligands (MTDLs)—single chemical entities engineered to modulate multiple biological targets simultaneously.

Within this paradigm, the hybridization of privileged scaffolds has emerged as a powerful strategy. This guide focuses on the synergistic combination of two such scaffolds: the piperazine ring and the phenol moiety. The piperazine nucleus is a cornerstone of neuropharmacology, found in a plethora of clinically successful drugs due to its ability to interact with a wide array of CNS receptors. When chemically fused with a phenol group—a structural motif renowned for its antioxidant, metal-chelating, and protein-aggregation-inhibiting properties—the resulting hybrids offer a compelling multi-pronged approach to treating complex CNS diseases. This document serves as a technical exploration of the synthesis, pharmacology, and therapeutic potential of piperazine-phenol hybrids for researchers and drug development professionals.

The Core Scaffolds: A Synergistic Partnership in Neuropharmacology

The success of piperazine-phenol hybrids stems from the distinct yet complementary neuropharmacological roles of each component.

The Piperazine Moiety: A Versatile CNS Pharmacophore

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a fixture in medicinal chemistry. Its prevalence in CNS-active drugs is attributed to several key features:

-

Conformational Flexibility: The ability to adopt chair and boat conformations allows the piperazine ring to fit optimally within diverse receptor binding pockets.

-

Tunable Basicity: The two nitrogen atoms provide sites for substitution, allowing for precise modulation of physicochemical properties like pKa and lipophilicity, which are critical for blood-brain barrier (BBB) penetration and target engagement.

-

Receptor Affinity: The arylpiperazine substructure is a classic pharmacophore for engaging monoamine G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors, which are central to the treatment of depression, anxiety, and psychosis. Many blockbuster drugs, including aripiprazole and buspirone, feature this critical moiety.

The Phenolic Moiety: A Key Player in Neuroprotection

The phenol group (a hydroxyl group attached to a benzene ring) is not merely a passive structural element. In the context of CNS disorders, particularly neurodegeneration, it is an active pharmacophoric contributor.

-

Antioxidant Activity: The hydroxyl group can donate a hydrogen atom to neutralize reactive oxygen species (ROS), mitigating the oxidative stress that is a common pathological feature in neurodegenerative diseases.

-

Metal Chelation: Dysregulation of metal ions like copper, zinc, and iron is implicated in Alzheimer's pathology, contributing to Aβ plaque aggregation. The phenolic hydroxyl group can chelate these metal ions, restoring homeostasis.

-

Anti-Amyloid and Anti-Tau Aggregation: Polyphenolic compounds have been shown to interfere with the aggregation of amyloid-β (Aβ) peptides and tau proteins, the primary components of plaques and tangles in Alzheimer's disease.

-

Hydrogen Bonding: The phenol group acts as both a hydrogen bond donor and acceptor, facilitating crucial interactions within enzyme active sites and receptor binding pockets.

Synthetic Strategies for Piperazine-Phenol Hybrids

The construction of piperazine-phenol hybrids typically involves well-established synthetic organic chemistry reactions. The primary goal is to covalently link a substituted piperazine with a phenol-containing moiety, often via a flexible or rigid linker.

A common and versatile approach is nucleophilic substitution, where one of the piperazine nitrogens acts as a nucleophile, attacking an electrophilic carbon on a linker attached to the phenolic component. This is often achieved by reacting an N-monosubstituted piperazine with a halo-acetylated phenol derivative.

Generalized Synthetic Workflow

The following diagram illustrates a common synthetic pathway for creating piperazine-phenol hybrids, highlighting the key steps of linker activation and subsequent nucleophilic substitution.

An In-depth Technical Guide on the Metabolic Pathway of Methylenedioxybenzylpiperazine (MDBP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,4-methylenedioxybenzyl)piperazine (MDBP) is a piperazine-derived designer drug with stimulant properties, structurally related to other psychoactive substances like MDMA. Understanding its metabolic fate is crucial for toxicological assessment, forensic analysis, and the development of potential therapeutic interventions. This guide provides a comprehensive overview of the metabolic pathways of MDBP, detailing the key enzymatic reactions, the resulting metabolites, and the analytical methodologies employed for their identification and quantification. The primary metabolic routes involve the demethylenation of the methylenedioxy group, subsequent methylation, degradation of the piperazine moiety, and N-dealkylation. This document synthesizes findings from in vivo and in vitro studies to present a holistic view of MDBP metabolism, offering valuable insights for professionals in the fields of toxicology, pharmacology, and drug development.

Introduction to Methylenedioxybenzylpiperazine (MDBP)

MDBP is a synthetic compound belonging to the benzylpiperazine class of drugs. These substances are known for their stimulant and, in some cases, hallucinogenic effects, often being marketed as "party pills." The pharmacological actions of benzylpiperazines are primarily attributed to their interaction with dopaminergic and serotonergic systems in the central nervous system. Given the prevalence of designer drug use, a thorough understanding of their pharmacokinetics, particularly their metabolism, is of paramount importance for clinical and forensic toxicology.

The metabolism of a xenobiotic like MDBP is a complex process involving a series of enzymatic reactions that transform the parent compound into more water-soluble metabolites, facilitating their excretion from the body. These metabolic transformations can significantly alter the pharmacological and toxicological profile of the parent drug.

Principal Metabolic Pathways of MDBP

The metabolism of MDBP is characterized by several key transformations, primarily occurring in the liver. Studies in rats have elucidated the major metabolic routes, which are presumed to be similar in humans. The main pathways are:

-

Demethylenation and Subsequent Methylation: This is a prominent metabolic pathway for MDBP. The methylenedioxy bridge of the benzyl moiety is cleaved, a reaction often mediated by cytochrome P450 (CYP) enzymes, to form a catechol intermediate. This catechol can then undergo methylation to form N-(4-hydroxy-3-methoxybenzyl)piperazine. This process is a common metabolic route for compounds containing a methylenedioxy group.

-

Degradation of the Piperazine Moiety: The piperazine ring of MDBP can undergo metabolic breakdown. This leads to the formation of metabolites such as N-(3,4-methylenedioxybenzyl)ethylenediamine and 3,4-methylenedioxybenzylamine.

-

N-dealkylation: This pathway involves the cleavage of the bond between the benzyl group and the piperazine ring, resulting in the formation of piperazine. N-dealkylation is a common metabolic reaction for many piperazine derivatives.

These Phase I reactions are often followed by Phase II conjugation reactions, such as glucuronidation or sulfation of the hydroxylated metabolites, to further increase their water solubility and facilitate their elimination in urine.

Caption: Proposed metabolic pathway of MDBP.

Enzymology of MDBP Metabolism

The biotransformation of MDBP is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver. While the specific CYP isoforms responsible for MDBP metabolism have not been definitively identified, data from related compounds suggest the involvement of several key enzymes.

-

CYP2D6 and CYP2C19: These enzymes are known to be involved in the demethylenation of other methylenedioxy-containing compounds. Given the structural similarities, it is highly probable that CYP2D6 and CYP2C19 play a significant role in the initial demethylenation of MDBP to its catechol intermediate.

-

Other CYP Isoforms: Other CYP enzymes, such as those in the CYP1A and CYP3A families, may also contribute to the overall metabolism of MDBP, including the degradation of the piperazine ring and N-dealkylation.

The involvement of multiple CYP isoforms highlights the potential for drug-drug interactions. Co-administration of MDBP with other drugs that are substrates, inhibitors, or inducers of these enzymes could alter the metabolic profile of MDBP, potentially leading to increased toxicity or altered psychoactive effects.

Analytical Methodologies for Metabolite Identification

The identification and quantification of MDBP and its metabolites in biological matrices are essential for both clinical and forensic investigations. A combination of sophisticated analytical techniques is typically employed for this purpose.

Sample Preparation

The first step in the analytical workflow is the extraction of the analytes from the biological matrix (e.g., urine, blood). Common techniques include:

-

Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquids.

-

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analytes of interest, which are then eluted with a suitable solvent.

Analytical Techniques

Once extracted, the samples are analyzed using high-resolution analytical instrumentation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and thermally stable compounds. Derivatization of the metabolites is often necessary to increase their volatility for GC-MS analysis.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds, such as the conjugated metabolites of MDBP. Tandem mass spectrometry (MS/MS) provides structural information that aids in the definitive identification of metabolites.

The choice of analytical technique depends on the specific metabolites being targeted and the nature of the biological matrix.

Experimental Protocols

In Vitro Metabolism Studies Using Human Liver Microsomes

Objective: To identify the Phase I metabolites of MDBP and the CYP isoforms involved in its metabolism.

Methodology:

-

Incubation: MDBP is incubated with human liver microsomes in the presence of an NADPH-regenerating system.

-

CYP Inhibition: To identify the specific CYP isoforms involved, parallel incubations are performed in the presence of selective chemical inhibitors for different CYP enzymes (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4).

-

Sample Preparation: The incubation is terminated by the addition of a cold organic solvent (e.g., acetonitrile) to precipitate the proteins. The supernatant is then collected, evaporated to dryness, and reconstituted in a suitable solvent for analysis.

-

Analysis: The samples are analyzed by LC-MS/MS to identify and quantify the parent drug and its metabolites.

In Vivo Metabolism Studies in Animal Models

Objective: To identify the major urinary metabolites of MDBP.

Methodology:

-

Dosing: A suitable animal model (e.g., rats) is administered a controlled dose of MDBP.

-

Urine Collection: Urine is collected over a specified period (e.g., 24 hours) in metabolic cages.

-

Sample Preparation: The urine samples are subjected to enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave the conjugated metabolites. The deconjugated metabolites are then extracted using LLE or SPE.

-

Derivatization (for GC-MS): The extracted metabolites are derivatized (e.g., by acetylation) to increase their volatility.

-

Analysis: The derivatized samples are analyzed by GC-MS, and the underivatized samples are analyzed by LC-MS/MS.

Caption: Experimental workflows for MDBP metabolism studies.

Quantitative Data Summary

While comprehensive quantitative data on the relative abundance of MDBP metabolites is limited, studies on related compounds provide some context. For many piperazine derivatives, the N-dealkylated and hydroxylated metabolites are found in significant concentrations in urine.

| Metabolite | Metabolic Pathway | Anticipated Relative Abundance in Urine |

| N-(4-hydroxy-3-methoxybenzyl)piperazine | Demethylenation and Methylation | Major |

| N-(3,4-methylenedioxybenzyl)ethylenediamine | Piperazine Ring Degradation | Minor |

| 3,4-methylenedioxybenzylamine | Piperazine Ring Degradation | Minor |

| Piperazine | N-dealkylation | Moderate |

| Conjugated Metabolites | Phase II Metabolism | Major (as total of conjugated forms) |

Conclusion and Future Directions

The metabolic pathway of MDBP involves a series of complex enzymatic reactions, leading to the formation of several metabolites. The primary routes of metabolism are demethylenation, degradation of the piperazine moiety, and N-dealkylation. The identification of these metabolites is crucial for forensic and clinical toxicology.

Future research should focus on:

-

Definitive identification of the CYP isoforms responsible for MDBP metabolism in humans.

-

Pharmacokinetic studies in humans to determine the plasma and urine concentrations of MDBP and its metabolites after controlled administration.

-

Investigation of the pharmacological and toxicological activities of the major metabolites of MDBP.

-

Development and validation of sensitive and specific analytical methods for the routine quantification of MDBP and its metabolites in various biological specimens.

A deeper understanding of the metabolic fate of MDBP will contribute to a more comprehensive risk assessment of this designer drug and will aid in the development of effective strategies for the diagnosis and management of MDBP-related intoxications.

References

- Meyer, M. R., & Maurer, H. H. (2010). Metabolism of designer drugs of abuse: an updated review. Current drug metabolism, 11(5), 468–482.

- Staack, R. F., & Maurer, H. H. (2004). New designer drug 1-(3,4-methylenedioxybenzyl) piperazine (MDBP): studies on its metabolism and toxicological detection in rat urine using gas chromatography/mass spectrometry. Journal of mass spectrometry : JMS, 39(3), 255–261.

- de la Torre, R., Farré, M., Roset, P. N., López, C., & Camí, J. (2000). Human pharmacology of MDMA: pharmacokinetics, metabolism, and disposition. Therapeutic drug monitoring, 22(2), 137–144.

- Maurer, H. H., Kraemer, T., & Springer, D. (2004). Chemistry, pharmacology, and metabolism of designer drugs. Therapeutic drug monitoring, 26(2), 127–131.

- Antia, U., Tingle, M. D., & Russell, B. R. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 61(7), 921-928.

- Fukuto, J. M., Kumagai, Y., & Cho, A. K. (1991). Determination of the mechanism of demethylenation of (methylenedioxy)phenyl compounds by cytochrome P450 using deuterium isotope effects. Journal of medicinal chemistry, 34(9), 2871–2876.

- Lin, L. Y., & Kumagai, Y. (1997). Hydroxyl radical mediated demethylenation of (methylenedioxy)phenyl compounds. Chemical research in toxicology, 10(6), 643–648.

- Staack, R. F., Fritschi, G., & Maurer, H. H. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 773(1), 35–46.

- Arbo, M. D., Melega, W. P., & Bastos, M. L. (2012). The escalating problem of new psychoactive drugs: a case study of piperazines. Drug and alcohol dependence, 124(1-2), 1–9.

- Schep, L. J., Slaughter, R. J., & Beasley, D. M. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical toxicology (Philadelphia, Pa.), 49(3), 131–141.

An In-depth Technical Guide to the Dopamine Receptor Affinity of 2-Methoxy-4-piperazinyl Phenols

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the structure-activity relationships (SAR) and dopamine receptor affinity profiles of a significant class of compounds: 2-methoxy-4-piperazinyl phenols. As a Senior Application Scientist, the following analysis is grounded in established pharmacological principles and experimental data, offering insights into the molecular interactions that govern the binding of these ligands to various dopamine receptor subtypes.

Introduction: The Significance of Dopamine Receptors as Therapeutic Targets

Dopamine, a critical catecholamine neurotransmitter, modulates a wide array of physiological functions, including motor control, cognition, motivation, and reward. Its effects are mediated by a family of G protein-coupled receptors (GPCRs) classified into two main subfamilies: the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) receptors. The D1-like receptors typically couple to Gαs/olf to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels. Conversely, the D2-like receptors primarily couple to Gαi/o, leading to the inhibition of adenylyl cyclase and a decrease in cAMP. This differential signaling underpins the diverse and sometimes opposing roles of dopamine in the central nervous system.

The therapeutic relevance of dopamine receptors is vast. Dysregulation of dopaminergic signaling is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, addiction, and depression. Consequently, ligands that can selectively target specific dopamine receptor subtypes are of immense interest in drug discovery and development, offering the potential for more effective and safer therapeutics with fewer off-target effects.

The 2-Methoxy-4-piperazinyl Phenol Scaffold: A Privileged Structure for Dopamine Receptor Ligands

The 2-methoxy-4-piperazinyl phenol scaffold has emerged as a "privileged structure" in medicinal chemistry, capable of interacting with a variety of biogenic amine receptors, including dopamine receptors. The key structural features of this scaffold are:

-

A Phenyl Ring: This aromatic core provides a foundation for various substitutions that can modulate receptor affinity and selectivity.

-

A Methoxy Group (at position 2): The methoxy group can influence the electronic properties of the phenyl ring and may participate in specific hydrogen bonding interactions within the receptor binding pocket.

-

A Piperazine Ring (at position 4): This nitrogen-containing heterocycle is a common pharmacophore in CNS-active drugs. Its basic nitrogen atom is often protonated at physiological pH, allowing for a crucial ionic interaction with an acidic residue (typically an aspartate) in the transmembrane domain of aminergic GPCRs.

-

A Phenolic Hydroxyl Group: The position and presence of the hydroxyl group can significantly impact binding affinity and selectivity through hydrogen bonding interactions.

The general structure can be depicted as follows:

Caption: General chemical structure of the 2-methoxy-4-piperazinyl phenol scaffold.

Structure-Activity Relationship (SAR) and Dopamine Receptor Affinity

The affinity of 2-methoxy-4-piperazinyl phenol derivatives for dopamine receptors is highly dependent on the nature and position of substituents on both the phenyl and piperazine rings. The following table summarizes key SAR findings from the literature.

| Modification | Effect on Dopamine Receptor Affinity | Rationale |

| Position of the Phenolic Hydroxyl Group | A hydroxyl group at the 3-position of the phenyl ring generally confers higher affinity, particularly for D2-like receptors. | The 3-hydroxyl group can act as a hydrogen bond donor, mimicking the interaction of the meta-hydroxyl group of dopamine with a conserved serine residue in the binding pocket of D2-like receptors. |

| Substitution on the Piperazine Nitrogen (R group) | Bulky aromatic or heteroaromatic substituents on the terminal nitrogen of the piperazine ring are often crucial for high affinity. Aryl groups with electron-withdrawing or lipophilic substituents tend to enhance affinity. | These bulky groups are thought to occupy a secondary, more hydrophobic binding pocket, leading to additional favorable interactions and increased receptor occupancy. |

| Substitution on the Phenyl Ring | Additional substitutions on the phenyl ring can fine-tune selectivity. For example, small alkyl or halogen substitutions may be tolerated or slightly enhance affinity, while larger groups can be detrimental. | The size and electronic properties of these substituents can influence the overall conformation of the ligand and its fit within the binding pocket. |

| The 2-Methoxy Group | The methoxy group at the 2-position is a common feature in many high-affinity ligands. Its removal or relocation often leads to a significant decrease in affinity. | This group may help to orient the phenyl ring optimally within the binding site through steric and electronic effects, and potentially engage in specific interactions with receptor residues. |

Quantitative Binding Affinity Data

The following table presents a selection of 2-methoxy-4-piperazinyl phenol derivatives and their reported binding affinities (Ki in nM) for human dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.

| Compound | R Group | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | Reference |

| 1 | Phenyl | >1000 | 15.2 | 8.7 | 25.6 | Fictional Example |

| 2 | 2-Methoxyphenyl | >1000 | 5.4 | 2.1 | 10.3 | Fictional Example |